D-myo-Inositol-1-phosphate (sodium salt)
Description
Inositol (B14025) phosphates (IPs) are a diverse group of molecules derived from the six-carbon sugar alcohol, inositol. They function as critical cellular metabolites and are indispensable as precursors for a wide array of signaling molecules. nih.gov In eukaryotic cells, these compounds are integral to signal transduction pathways that govern fundamental processes such as cell growth, differentiation, and apoptosis. wikipedia.org The phosphorylation of the inositol ring at various positions gives rise to a family of isomers, including inositol monophosphate (IP), inositol trisphosphate (IP3), and the most abundant form, inositol hexakisphosphate (IP6). wikipedia.org
These molecules are not merely metabolic intermediates but active participants in cellular regulation. For instance, the cleavage of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates the well-known second messenger inositol 1,4,5-trisphosphate (InsP3). caymanchem.com InsP3 rapidly diffuses through the cytosol to trigger the release of calcium from intracellular stores, a universal signaling mechanism. caymanchem.com Furthermore, higher inositol phosphates like IP6 serve as precursor pools for inositol pyrophosphates (e.g., IP7 and IP8), which are 'high-energy' molecules involved in regulating cellular bioenergetics and phosphate (B84403) homeostasis. nih.govmdpi.comnih.gov The entire network of inositol phosphates, through a complex interplay of kinases and phosphatases, thus coordinates cellular responses to both internal and external stimuli, linking metabolic status with complex signaling outcomes. mdpi.com
Table 1: Typical Cellular Concentrations of Selected Inositol Phosphates
| Inositol Phosphate | Typical Cellular Concentration (in human cell lines) |
| Inositol Hexakisphosphate (IP6) | 24 - 47 µM nih.gov |
| Inositol Pentakisphosphate (IP5) | In the same range as IP6, but less consistent nih.gov |
| Inositol Tetrakisphosphate (IP4) | 3 - 4 µM (total isomers) mdpi.com |
| Inositol Trisphosphate (IP3) | Sub-micromolar (basal), rises upon stimulation |
The maintenance of adequate cellular levels of myo-inositol is crucial, as it is the precursor for all inositol-containing compounds, including structural lipids (phosphatidylinositol) and soluble signaling molecules. unimore.it D-myo-Inositol-1-phosphate stands as the central intermediate in the de novo synthesis pathway that produces myo-inositol. nih.govresearchgate.net This fundamental biochemical route begins with a common cellular metabolite, D-glucose-6-phosphate. mdpi.com
The synthesis proceeds in two main steps:
Isomerization : The enzyme 1L-myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of D-glucose-6-phosphate into D-myo-Inositol-1-phosphate (also known as 1L-myo-inositol 1-phosphate). mdpi.comnih.gov This is the rate-limiting step in the entire pathway, making MIPS a critical point of regulation for myo-inositol biosynthesis. nih.gov
Dephosphorylation : The newly formed D-myo-Inositol-1-phosphate is then acted upon by an inositol monophosphatase (IMPase), which removes the phosphate group to yield free myo-inositol. researchgate.netnih.gov
This two-enzyme pathway ensures a steady supply of myo-inositol, which can then be used to build other essential molecules, thereby underscoring the indispensable role of D-myo-Inositol-1-phosphate as the direct precursor in cellular myo-inositol homeostasis. unimore.itnih.gov
The inositol cycling pathway is a crucial biochemical loop that ensures the regeneration and conservation of inositol for its reuse in signaling and lipid synthesis. D-myo-Inositol-1-phosphate is a key hub in this cycle, linking both its de novo synthesis from glucose and its recovery from the breakdown of other inositol-containing molecules. researchgate.netmdpi.com
The cycle can be understood from two perspectives:
The Phosphoinositide Signaling Arm : When cell surface receptors are activated, phospholipase C (PLC) hydrolyzes phosphatidylinositol (PI) and its phosphorylated derivatives like PIP2. caymanchem.comresearchgate.net This action generates signaling molecules such as InsP3. To terminate the signal and recycle the inositol, these higher inositol phosphates are sequentially dephosphorylated by a series of phosphatases. This cascade of dephosphorylation can ultimately lead back to inositol monophosphates, including D-myo-Inositol-1-phosphate. caymanchem.com For example, it can be formed by the dephosphorylation of inositol bisphosphates. caymanchem.com
The Regeneration Arm : Whether originating from de novo synthesis or from the breakdown of phosphoinositides, D-myo-Inositol-1-phosphate is the substrate for inositol monophosphatase (IMPase). researchgate.net The action of IMPase releases free myo-inositol, which is then available to be re-incorporated into phosphatidylinositol by PI synthase, thus completing the cycle. researchgate.netnih.gov This allows the cell to replenish its membrane stores of phosphoinositides, readying them for subsequent rounds of signaling. Therefore, D-myo-Inositol-1-phosphate sits (B43327) at a critical juncture, facilitating the flow of inositol from both synthesis and recycling pathways back into the essential pool of free myo-inositol.
Table 2: Chemical Information for D-myo-Inositol-1-phosphate (sodium salt)
| Property | Value |
| Formal Name | D-myo-inositol-1-hydrogen phosphate, monosodium salt caymanchem.com |
| Synonyms | Ins(1)P1 (sodium salt), 1-IP1 (sodium salt) caymanchem.com |
| Molecular Formula | C₆H₁₂O₉P • Na caymanchem.com |
| Molecular Weight | 282.1 g/mol caymanchem.com |
| Appearance | Lyophilized powder caymanchem.com |
| InChI Key | CHOHZLSIGPJILL-WNPDFOIRSA-M caymanchem.com |
Properties
Molecular Formula |
C6H12O9P · Na |
|---|---|
Molecular Weight |
282.1 |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,5-,6?;/m1./s1 |
InChI Key |
CHOHZLSIGPJILL-WNPDFOIRSA-M |
SMILES |
O[C@@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1OP([O-])(O)=O.[Na+] |
Synonyms |
Ins(1)P1 (sodium salt); 1-IP1 (sodium salt) |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of D Myo Inositol 1 Phosphate
L-myo-Inositol-1-Phosphate Synthase (MIPS/ISYNA1) Catalysis
The primary and rate-limiting step in the de novo biosynthesis of all inositol-containing compounds is catalyzed by L-myo-inositol-1-phosphate synthase (MIPS), also known as myo-inositol-1-phosphate synthase (MIPS) or, in mammals, as Inositol-3-Phosphate Synthase 1 (ISYNA1). nih.govgenecards.orguniprot.orgnih.govwikipedia.org This enzyme is highly conserved and found in a vast range of organisms, from bacteria and archaea to plants and humans. nih.govwikipedia.org
The catalytic function of MIPS is strictly dependent on the presence of Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor. uniprot.orgwikipedia.org The enzyme binds NAD+ tightly, utilizing it in a catalytic cycle of oxidation and reduction that is internal to the enzyme, meaning there is no net consumption of the cofactor. nih.gov
Structurally, MIPS is typically a homotetrameric protein, although trimeric forms have been observed in mammals. researchgate.net Each monomer is composed of three distinct domains: a central catalytic domain, an NAD+-binding domain, and a smaller stabilizing domain. researchgate.net The active site is situated in a cleft formed between these domains. A notable structural feature is a dramatic example of "induced fit," where a previously disordered loop region becomes structured upon substrate binding, effectively encapsulating the G6P substrate and NAD+ within the active site, shielding the reaction intermediates from the solvent.
The conversion of G6P to 1L-myo-Inositol-1-Phosphate is a complex, multi-step process that occurs within the single active site of the MIPS enzyme. The mechanism is highly stereospecific and can be summarized in the following key steps:
| Step | Description | Intermediate(s) |
| 1. Oxidation | The enzyme uses its bound NAD+ cofactor to oxidize the C5 hydroxyl group of D-Glucose-6-Phosphate. | 5-keto-glucose-6-phosphate (myo-inosose-2, 1-phosphate), NADH |
| 2. Enolization | A proton is abstracted from C6, leading to the formation of an enolate intermediate. | Enolate of 5-keto-glucose-6-phosphate |
| 3. Intramolecular Aldol Cyclization | The enolate at C6 performs a nucleophilic attack on the C1 carbonyl carbon, forming the C1-C6 bond and closing the six-membered ring. | myo-Inosose-1-phosphate |
| 4. Reduction | The NADH generated in the first step reduces the C5 keto group of the cyclized intermediate to a hydroxyl group. | 1L-myo-Inositol-1-Phosphate |
| 5. Product Release | The final product, 1L-myo-Inositol-1-Phosphate, is released, and the NAD+ cofactor is regenerated within the active site, ready for the next catalytic cycle. | - |
This intricate mechanism ensures the precise formation of the myo configuration of the inositol (B14025) ring system.
The MIPS enzyme exhibits specific kinetic properties and substrate preferences. The Michaelis constant (Km) for its primary substrate, D-Glucose-6-Phosphate, and its cofactor, NAD+, have been determined for the enzyme from various species. The enzyme is highly specific for D-Glucose-6-Phosphate, with its C3 and C4 epimers not serving as substrates. nih.gov It shows a preference for the β-anomer of D-Glucose-6-Phosphate. nih.gov
| Enzyme Source | Parameter | Value | Conditions | Reference(s) |
| Homo sapiens (Human) | Km for D-Glucose-6-Phosphate | 0.57 mM | - | genecards.orguniprot.org |
| Homo sapiens (Human) | Km for NAD+ | 8 µM | - | genecards.orguniprot.org |
| Homo sapiens (Human) | pH Optimum | 8.0 | - | uniprot.org |
| Rattus norvegicus (Rat) | Km for D-Glucose-6-Phosphate | 3.89 mM | pH 7.4, 37°C | uniprot.org |
| Rattus norvegicus (Rat) | pH Optimum | 7.7 | - | uniprot.org |
The enzyme is subject to inhibition by certain compounds. For instance, the mood-stabilizing drugs lithium and valproate are known inhibitors of MIPS. uniprot.org Additionally, substrate analogs like 2-deoxy-D-glucose 6-phosphate can act as inhibitors. uniprot.org
Alternative Biosynthetic Routes Leading to D-myo-Inositol-1-Phosphate
While the MIPS-catalyzed pathway represents the de novo synthesis of the inositol ring, cells can also generate inositol phosphates from the breakdown of existing lipid molecules.
D-myo-Inositol-1-Phosphate can be directly produced through the enzymatic hydrolysis of Phosphatidylinositol (PI), a class of phospholipids (B1166683) found in cellular membranes. This reaction is catalyzed by specific Phospholipase C (PLC) enzymes. The action of PLC on Phosphatidylinositol cleaves the phosphodiester bond between the diacylglycerol (DAG) lipid moiety and the phosphorylated inositol headgroup. This cleavage results in the release of two products: DAG, which remains in the membrane, and water-soluble D-myo-Inositol-1-Phosphate. This pathway is distinct from the more commonly discussed PLC-mediated hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2), which yields inositol 1,4,5-trisphosphate (IP3) and DAG.
Dephosphorylation of Higher Inositol Polyphosphates
D-myo-Inositol-1-phosphate can also be generated through the sequential dephosphorylation of more highly phosphorylated inositol compounds. This process is part of the complex inositol phosphate (B84403) metabolism that allows cells to recycle and interconvert various inositol phosphate isomers. meta-biol.netmdpi.com A key family of enzymes in this pathway are the inositol polyphosphate phosphatases. nih.gov
One of the central enzymes in the degradation of higher inositol polyphosphates is Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) . uniprot.orggenecards.org MINPP1 is known to hydrolyze inositol hexakisphosphate (InsP6) and inositol pentakisphosphate (InsP5) into less phosphorylated forms. uniprot.orgnih.gov The dephosphorylation cascade initiated by MINPP1 can ultimately lead to the formation of inositol monophosphates. For instance, in vitro studies have shown that MINPP1 can dephosphorylate Ins(1,3,4,5,6)P5, leading to a series of intermediates. acs.org One of the pathways involves the dephosphorylation of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to myo-inositol 1,4-bisphosphate, which can be further dephosphorylated to yield myo-inositol 1-phosphate. nih.govuniprot.org
Another important class of enzymes is the inositol-polyphosphate 5-phosphatases , which specifically remove the phosphate group from the 5-position of the inositol ring. wikipedia.orgnih.gov These enzymes can act on substrates like D-myo-inositol 1,4,5-trisphosphate and 1D-myo-inositol 1,3,4,5-tetrakisphosphate, producing D-myo-inositol 1,4-bisphosphate and 1D-myo-inositol 1,3,4-trisphosphate, respectively. uniprot.orgwikipedia.org Further dephosphorylation of these products by other phosphatases contributes to the pool of inositol monophosphates, including D-myo-inositol-1-phosphate. nih.govnih.gov
The following table summarizes key enzymes involved in the dephosphorylation pathways leading towards D-myo-Inositol-1-Phosphate.
| Enzyme | Substrate(s) | Product(s) leading towards D-myo-Inositol-1-Phosphate |
| Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) | Inositol hexakisphosphate (InsP6), Inositol pentakisphosphate (InsP5) uniprot.orgnih.gov | Various less phosphorylated inositol phosphates |
| Inositol-polyphosphate 5-phosphatase | D-myo-inositol 1,4,5-trisphosphate, 1D-myo-inositol 1,3,4,5-tetrakisphosphate uniprot.orgwikipedia.org | myo-inositol 1,4-bisphosphate, 1D-myo-inositol 1,3,4-trisphosphate |
Regulation of D-myo-Inositol-1-Phosphate Biosynthesis at the Enzyme Level
The biosynthesis of D-myo-inositol-1-phosphate is tightly regulated at the level of the key enzyme, myo-inositol-1-phosphate synthase (MIPS) , which catalyzes the conversion of glucose-6-phosphate to D-myo-inositol-1-phosphate. nih.gov This regulation occurs through both transcriptional control of the gene encoding MIPS and post-translational modification of the enzyme itself.
Transcriptional regulation of the INO1 gene, which encodes MIPS, is a well-studied mechanism, particularly in yeast. The expression of INO1 is sensitive to the intracellular concentration of inositol. nih.gov When inositol levels are low, transcription is activated to promote its synthesis. Conversely, when inositol is abundant, the transcription of the INO1 gene is repressed. nih.gov
Post-translational modification, specifically phosphorylation, plays a crucial role in regulating MIPS activity. nih.govnih.gov Studies in both yeast and humans have identified MIPS as a phosphoprotein. nih.gov Phosphorylation can either inhibit or be critical for enzyme activity, depending on the specific site of modification.
Research has identified several phosphorylation sites on yeast and human MIPS that are critical for its function. For example, in yeast, serine residues at positions 184, 296, and 374 are key regulatory sites. nih.gov The functional significance of these phosphorylation events has been investigated through site-directed mutagenesis, creating phosphodeficient (serine to alanine) and phosphomimetic (serine to aspartate) mutants.
The table below presents research findings on the effects of mutations at conserved phosphorylation sites on the activity of yeast MIPS. nih.gov
| Yeast MIPS Mutant | Amino Acid Change | Effect on Enzymatic Activity | Implication of Phosphorylation |
| S296A | Serine to Alanine (B10760859) | Decreased | Serine at this position is critical for activity |
| S296D | Serine to Aspartate | Decreased | Serine at this position is critical for activity |
| S184D | Serine to Aspartate | Decreased | Phosphorylation at this site is inhibitory |
| S374D | Serine to Aspartate | Decreased | Phosphorylation at this site is inhibitory |
| S184A/S374A | Double Mutant | Increased | Phosphorylation at these two sites is inhibitory |
These findings indicate that phosphorylation at Ser-184 and Ser-374 in yeast MIPS is inhibitory, as the phosphomimetic mutations (S184D and S374D) led to decreased enzyme activity, while a double mutation preventing phosphorylation at these sites (S184A/S374A) resulted in increased activity. nih.govnih.gov In contrast, any change at the Ser-296 position, whether to alanine or aspartate, reduced enzyme activity, suggesting that the presence of a serine residue at this location is essential for catalysis. nih.gov This intricate regulation by phosphorylation provides a rapid mechanism for cells to control the rate of de novo inositol biosynthesis in response to various cellular signals.
Metabolism and Interconversion of D Myo Inositol 1 Phosphate
D-myo-Inositol-1-Phosphate Dephosphorylation by Inositol (B14025) Monophosphatases (IMPs)
Inositol monophosphatases (IMPs) are a critical family of enzymes that catalyze the hydrolysis of inositol monophosphates into myo-inositol and inorganic phosphate (B84403). guidetopharmacology.org This dephosphorylation step is the final reaction in the de novo biosynthesis of myo-inositol from glucose-6-phosphate. wikipedia.org The enzyme, officially designated as myo-inositol-1(or 4)-phosphate phosphohydrolase (EC 3.1.3.25), plays a pivotal role in maintaining the cellular pool of free myo-inositol, a precursor for numerous signaling molecules and structural components. guidetopharmacology.orgwikipedia.org
The primary function of inositol monophosphatase is to ensure a steady supply of myo-inositol for various cellular needs. wikipedia.org It sits (B43327) at the intersection of two major pathways: the de novo synthesis of inositol from glucose and the recycling of inositol from the phosphatidylinositol (PI) signaling pathway. wikipedia.orgebi.ac.uk In the PI pathway, signaling events lead to the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into second messengers, including inositol 1,4,5-trisphosphate (InsP3). ebi.ac.uk This molecule is then sequentially dephosphorylated by a series of phosphatases, ultimately yielding inositol monophosphates. ebi.ac.uknih.gov IMPs catalyze the final dephosphorylation step, liberating free myo-inositol which can then be used to resynthesize phosphatidylinositols, thus completing the cycle. wikipedia.orgnih.gov This recycling is crucial for maintaining the sensitivity of cells to signals that rely on the PI pathway. ebi.ac.uk
Several isoforms of inositol monophosphatase exist, with distinct characteristics and expression patterns. In humans, two primary isoforms are IMPA1 and IMPA2. guidetopharmacology.org IMPA1 is considered the canonical enzyme involved in myo-inositol biosynthesis. guidetopharmacology.orgnih.gov IMPA2, encoded by a gene on chromosome 18p11.2, is also a functional myo-inositol monophosphatase. guidetopharmacology.org Both human isoforms act on D-myo-inositol-1-phosphate. guidetopharmacology.org
In the plant kingdom, such as in Arabidopsis, the IMP gene family is more diverse. It includes the canonical VTC4 gene and two myo-inositol monophosphatase-like (IMPL) genes, IMPL1 and IMPL2, which encode chloroplastic proteins. nih.gov Research on recombinant Arabidopsis enzymes revealed distinct substrate preferences. The IMPL1 enzyme can hydrolyze D-myo-inositol 1-phosphate and D-galactose 1-phosphate. nih.gov In contrast, IMPL2 shows activity as a histidinol-phosphate phosphatase, indicating a role in amino acid synthesis. nih.gov
In some organisms, like Mycobacterium smegmatis, the IMPase (ImpA) is a bifunctional enzyme. nih.gov It not only dephosphorylates inositol-1-phosphate but also functions as a fructose-1,6-bisphosphatase (FBPase), participating in both inositol biosynthesis and gluconeogenesis. nih.gov This dual functionality highlights the metabolic versatility of this enzyme class. nih.gov
Table 1: Characterization of Inositol Monophosphatase (IMP) Isoforms
| Isoform | Organism | Primary Substrate(s) | Cellular Location | Key Function(s) |
|---|---|---|---|---|
| IMPA1 | Human | D-myo-inositol-1-phosphate | Cytosol | Myo-inositol biosynthesis and recycling guidetopharmacology.orgnih.gov |
| IMPA2 | Human | D-myo-inositol-1-phosphate | Cytosol | Myo-inositol biosynthesis guidetopharmacology.org |
| IMPL1 | Arabidopsis | D-myo-inositol 1-phosphate, D-galactose 1-phosphate | Chloroplast | Inositol metabolism, Ascorbic acid precursor synthesis nih.gov |
| IMPL2 | Arabidopsis | Histidinol-phosphate | Chloroplast | Amino acid (histidine) synthesis nih.gov |
| ImpA | M. smegmatis | Inositol-1-phosphate, Fructose-1,6-bisphosphate | Cytosol | Bifunctional: PI biosynthesis and gluconeogenesis nih.gov |
Inositol monophosphatases are typically homodimeric enzymes, meaning they are composed of two identical protein subunits. guidetopharmacology.orgwikipedia.org A defining characteristic of IMPs across various species is their absolute requirement for magnesium ions (Mg²⁺) for catalytic activity. guidetopharmacology.orgnih.gov The enzyme's active site contains binding sites for Mg²⁺, which are essential for the hydrolysis of the phosphate ester bond. wikipedia.org The catalytic mechanism involves two Mg²⁺ ions that coordinate with the phosphate group of the substrate and a water molecule, facilitating a nucleophilic attack on the phosphorus atom. ebi.ac.uk This leads to the cleavage of the bond and the release of myo-inositol and inorganic phosphate. ebi.ac.uk The enzyme does not require any other coenzymes for its function. nih.gov
D-myo-Inositol-1-Phosphate as a Precursor for Higher Inositol Phosphates and Phosphatidylinositols
While the dephosphorylation of D-myo-inositol-1-phosphate is a key step for recycling myo-inositol, the compound itself, or the myo-inositol it generates, serves as a fundamental building block for the synthesis of more complex molecules, including phosphatidylinositols (PI) and, in certain organisms, higher-order inositol phosphates like di-myo-inositol-1,1′-phosphate. nih.govnih.gov
The myo-inositol regenerated from D-myo-inositol-1-phosphate is essential for the synthesis of phosphatidylinositol (PI), a key component of cell membranes and the parent molecule for the entire family of phosphoinositide signaling lipids. ebi.ac.uknih.gov The biosynthesis of PI occurs primarily at the endoplasmic reticulum. wikipedia.org The process begins with the acylation of glycerol-3-phosphate to form phosphatidic acid (PA). wikipedia.org PA is then converted into the activated intermediate CDP-diacylglycerol (CDP-DAG) by the enzyme CDP-diacylglycerol synthase. wikipedia.org In the final step, the enzyme phosphatidylinositol synthase catalyzes the reaction between CDP-DAG and free myo-inositol, resulting in the formation of phosphatidylinositol (PI) and cytidine (B196190) monophosphate (CMP). wikipedia.org This newly synthesized PI can then be further phosphorylated to create a variety of phosphoinositides, such as phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). ebi.ac.uk
Table 2: Key Steps in Phosphatidylinositol (PI) Synthesis
| Step | Substrates | Enzyme | Product |
|---|---|---|---|
| 1 | Phosphatidic Acid (PA), CTP | CDP-diacylglycerol synthase | CDP-diacylglycerol (CDP-DAG) wikipedia.org |
| 2 | CDP-diacylglycerol, Myo-inositol | Phosphatidylinositol synthase | Phosphatidylinositol (PI), CMP wikipedia.org |
In certain organisms, particularly hyperthermophilic archaea like Methanococcus igneus and Pyrococcus woesei, D-myo-inositol-1-phosphate is a direct precursor for the synthesis of di-myo-inositol-1,1′-phosphate (DIP). nih.govnih.govasm.org DIP is an unusual solute that accumulates in these organisms and is thought to act as an osmoprotectant and thermostabilizer. nih.govasm.org The biosynthetic pathway for DIP differs from the PI synthesis pathway found in eukaryotes. nih.govoup.com In M. igneus, the proposed pathway involves the activation of myo-inositol-1-phosphate with CTP by an inositol-1-phosphate cytidylyltransferase to form CDP-inositol. nih.govnih.gov This activated intermediate then condenses with a molecule of free myo-inositol, in a reaction catalyzed by DIP synthase, to generate di-myo-inositol-1,1′-phosphate. nih.govnih.gov An alternative pathway proposed in P. woesei suggests the direct coupling of two molecules of L-myo-inositol 1-phosphate, driven by NTP hydrolysis, to form DIP without a free myo-inositol intermediate. oup.com
Cellular Roles and Biological Significance of D Myo Inositol 1 Phosphate Mechanistic Insights
Integration of D-myo-Inositol-1-Phosphate into the Inositol (B14025) Recycling Pathway for Sustained Cellular Signaling
D-myo-Inositol-1-phosphate is a linchpin in the inositol recycling pathway, ensuring a continuous supply of myo-inositol, the backbone for phosphoinositide second messengers. wikipedia.org Cellular signaling events, particularly those mediated by G protein-coupled receptors and tyrosine kinase receptors, trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). wikipedia.org This reaction generates two second messengers: diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (IP3). caymanchem.comwikipedia.org
IP3 is sequentially dephosphorylated by a series of phosphatases, ultimately yielding D-myo-Inositol-1-phosphate. researchgate.netnih.gov The final and critical step in this recycling process is the hydrolysis of D-myo-Inositol-1-phosphate by the enzyme inositol monophosphatase (IMPase) to release free myo-inositol. nih.govportlandpress.comportlandpress.com This liberated myo-inositol can then be re-incorporated into phosphatidylinositol (PI), the precursor for PIP2, thus completing the cycle and allowing for sustained signaling responses. portlandpress.com
The activity of IMPase is a crucial control point. Its inhibition, notably by lithium ions, leads to an accumulation of D-myo-Inositol-1-phosphate and a depletion of the free myo-inositol pool. researchgate.netnih.govnih.gov This "inositol depletion hypothesis" is a proposed mechanism for lithium's therapeutic effects and underscores the importance of the recycling pathway in maintaining cellular signaling homeostasis. nih.govacs.org
Table 1: Key Enzymes in D-myo-Inositol-1-Phosphate Metabolism
| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |
| L-myo-inositol-1-phosphate synthase | MIPS / INO1 | Catalyzes the conversion of glucose-6-phosphate to D-myo-inositol-1-phosphate, the first step in inositol biosynthesis. nih.govnih.govcyberleninka.ru | D-glucose-6-phosphate | D-myo-inositol-1-phosphate |
| Inositol monophosphatase | IMPase | Dephosphorylates inositol monophosphates to generate free myo-inositol, a key step in the inositol recycling pathway. wikipedia.orgportlandpress.comportlandpress.com | D-myo-inositol-1-phosphate | myo-inositol, Inorganic phosphate (B84403) |
| Inositol polyphosphate phosphatases | - | A family of enzymes that sequentially remove phosphate groups from higher-order inositol phosphates (e.g., IP3, IP2), ultimately leading to inositol monophosphate. nih.gov | Inositol polyphosphates (e.g., IP3, IP2) | Lower-order inositol phosphates (e.g., IP2, IP1) |
Mechanistic Involvement in Specific Cellular Processes
The conversion of D-myo-Inositol-1-phosphate to myo-inositol provides the raw material for a multitude of essential cellular components and pathways.
Myo-inositol, derived from the dephosphorylation of D-myo-Inositol-1-phosphate, is an indispensable precursor for the synthesis of phosphatidylinositol (PI). portlandpress.comnih.gov This process, catalyzed by phosphatidylinositol synthase, occurs primarily at the endoplasmic reticulum and is fundamental to the biogenesis of all cellular membranes. cambridge.orgnih.gov PI is not only a major structural component of membranes but also the parent compound for the entire family of phosphoinositides (PIPs), including PIP2. nih.gov
The availability of myo-inositol can be a rate-limiting factor for PI synthesis. portlandpress.com Genetic studies in plants have shown that mutations in the MIPS genes, which block the production of D-myo-Inositol-1-phosphate, lead to reduced levels of PI, causing severe defects in membrane trafficking and auxin-regulated development. nih.govnih.gov This highlights the critical role of the D-myo-Inositol-1-phosphate-to-PI pathway in maintaining the structural integrity and dynamic functions of endomembrane systems. nih.gov
In plants and certain microorganisms, myo-inositol serves as a key precursor for cell wall biosynthesis. researchgate.net In plants, myo-inositol can be oxidized via the Loewus pathway to produce D-glucuronic acid, a direct precursor for the synthesis of essential cell wall polysaccharides like pectin and hemicellulose. researchgate.net This metabolic route channels products from D-myo-Inositol-1-phosphate into the structural framework that provides rigidity and shape to plant cells. researchgate.netresearchgate.net
In mycobacteria, including the pathogen Mycobacterium tuberculosis, myo-inositol is crucial for the synthesis of unique cell wall glycolipids such as phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM). portlandpress.comportlandpress.com These molecules are integral to the structure and permeability of the complex mycobacterial cell wall and are also involved in the immunopathogenesis of tuberculosis. portlandpress.com The synthesis of these vital lipids is dependent on the de novo pathway that begins with the formation of D-myo-Inositol-1-phosphate. portlandpress.comportlandpress.com
Plants and other organisms utilize myo-inositol and its derivatives as compatible solutes or osmolytes to adapt to abiotic stresses such as high salinity, drought, and extreme temperatures. cyberleninka.ruresearchgate.net The synthesis of D-myo-Inositol-1-phosphate by MIPS is often the rate-limiting step in producing these protective compounds. cyberleninka.ru Under stress conditions, the accumulation of myo-inositol and its methylated derivatives, such as D-pinitol and D-ononitol, helps maintain cellular turgor and protects macromolecules from damage without interfering with normal cellular functions. cyberleninka.ruresearchgate.net
Increased expression and activity of MIPS have been directly linked to enhanced stress tolerance in various plant species. cyberleninka.runih.gov For example, overexpression of a MIPS gene in Arabidopsis enhanced photosynthetic potential under heat stress. nih.gov In hyperthermophilic archaea, inositol is produced via IMPase to synthesize solutes that protect the organism against thermal stress. portlandpress.com These findings establish a direct mechanistic link between the D-myo-Inositol-1-phosphate pathway and the ability of organisms to survive in harsh environmental conditions.
Table 2: Cellular Processes Influenced by D-myo-Inositol-1-Phosphate Derivatives
| Cellular Process | Key Derivative | Mechanistic Role | Organism/System |
| Membrane Biogenesis | Phosphatidylinositol (PI) | Structural component of membranes; precursor to all phosphoinositides. nih.govcambridge.orgnih.gov | Eukaryotes |
| Cell Wall Synthesis | D-Glucuronic Acid | Precursor for pectin and hemicellulose. researchgate.net | Plants |
| Cell Wall Synthesis | Phosphatidylinositol Mannosides (PIMs) | Essential structural lipids of the cell wall. portlandpress.comportlandpress.com | Mycobacteria |
| Osmoregulation | myo-Inositol, D-Pinitol | Act as compatible solutes (osmoprotectants) to mitigate osmotic stress. cyberleninka.ru | Plants |
| Signal Transduction | D-myo-inositol 1,4,5-trisphosphate (IP3) | Second messenger that mobilizes intracellular calcium. caymanchem.comwikipedia.org | Eukaryotes |
D-myo-Inositol-1-phosphate is intrinsically linked to the broader myo-inositol signaling network. It is the product of the de novo synthesis pathway starting from glucose-6-phosphate, which provides the initial supply of the inositol ring structure. nih.govcyberleninka.ru Simultaneously, it is the terminal product of the catabolic cascade that breaks down the key second messenger, IP3. researchgate.netnih.gov
This dual role places D-myo-Inositol-1-phosphate at the crossroads of synthesis and recycling. The dephosphorylation of D-myo-Inositol-1-phosphate to myo-inositol by IMPase is essential for replenishing the PI pool in the cell membrane. portlandpress.com This PI is then phosphorylated to form PIP2, the substrate for PLC, which, upon receptor activation, generates more IP3, thereby propagating the signal. wikipedia.org Therefore, the flux through D-myo-Inositol-1-phosphate is a determinant for the cell's capacity to generate and sustain phosphoinositide-based signals.
D-myo-Inositol-1-Phosphate as a Biomarker or Indicator of Upstream Signaling Activity
The position of D-myo-Inositol-1-phosphate as a stable downstream metabolite of the IP3 signaling cascade makes it an excellent biomarker for the activity of signaling pathways that utilize phospholipase C. researchgate.netnih.gov While IP3 is the direct messenger that mobilizes calcium, its cellular half-life is extremely short, making it very difficult to measure reliably. researchgate.netnih.gov
In contrast, D-myo-Inositol-1-phosphate (often referred to as IP1 in this context) is more stable and accumulates within the cell following receptor activation. researchgate.net This accumulation can be significantly amplified by treating cells with lithium chloride (LiCl), which inhibits IMPase and prevents the breakdown of IP1. researchgate.netnih.gov Consequently, measuring the level of IP1 provides a robust, time-integrated signal that reflects the activity of upstream receptors, particularly Gq-coupled GPCRs. researchgate.net This principle has been leveraged to develop sensitive assays, such as the homogeneous time-resolved fluorescence (HTRF) based IP-One assay, which are widely used in high-throughput screening to quantify GPCR activation. researchgate.netnih.gov
Table 3: D-myo-Inositol-1-Phosphate (IP1) as a Signaling Biomarker
| Parameter | Description |
| Principle | IP1 is a stable, downstream metabolite of the IP3 signaling cascade. Its accumulation reflects the activity of PLC-coupled receptors. researchgate.netnih.gov |
| Advantage over IP3 | IP1 has a much longer cellular half-life than IP3, providing a more stable and integrated measurement of signaling activity. researchgate.net |
| Advantage over Ca2+ | Unlike calcium assays, IP1 accumulation assays are not transient and can measure the activity of inverse agonists. nih.gov |
| Methodological Enhancement | The use of an IMPase inhibitor, such as Lithium Chloride (LiCl), amplifies the signal by preventing IP1 degradation, increasing assay sensitivity. researchgate.netnih.gov |
| Application | Widely used in drug discovery and research to screen for agonists, antagonists, and inverse agonists of Gq-coupled GPCRs. researchgate.netnih.gov |
Accumulation of D-myo-Inositol-1-Phosphate upon G Protein-Coupled Receptor Activation (through IMP inhibition)
The accumulation of D-myo-Inositol-1-Phosphate is a significant cellular event that serves as a reliable indicator of the activation of a major class of cell surface receptors known as G protein-coupled receptors (GPCRs), specifically those that couple to Gq proteins. marinbio.com This process is intricately linked to the phosphatidylinositol signaling pathway and can be pharmacologically amplified by inhibiting the enzyme inositol monophosphatase (IMPase). nih.govacs.org
The signaling cascade begins when an external signal (a ligand) binds to and activates a Gq-coupled GPCR. marinbio.com This activation stimulates the enzyme phospholipase C (PLC), which then hydrolyzes a membrane lipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: D-myo-inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). marinbio.comacs.orgmdpi.com While DAG remains in the membrane to activate protein kinase C, the water-soluble IP3 diffuses into the cytoplasm. ebi.ac.uk
IP3's primary role is to mobilize intracellular calcium, but it has a very short half-life, making it challenging to measure directly as an indicator of GPCR activation. nih.govresearchgate.net Following its release, IP3 is rapidly metabolized through a series of dephosphorylation steps by various phosphatases. nih.govebi.ac.uk This metabolic cascade sequentially removes phosphate groups, leading to the formation of several inositol phosphate intermediates, ultimately culminating in the production of D-myo-Inositol-1-Phosphate (IP1). ebi.ac.uk
The final step in this pathway is the hydrolysis of D-myo-Inositol-1-Phosphate by the enzyme inositol monophosphatase (IMPase), which dephosphorylates it to produce free myo-inositol. ebi.ac.ukwikipedia.org This myo-inositol is essential for recycling back into the membrane to regenerate PIP2, thus sustaining the signaling pathway. wikipedia.org
The accumulation of D-myo-Inositol-1-Phosphate becomes particularly pronounced when IMPase is inhibited. nih.gov Lithium ions (Li+), often administered as lithium chloride (LiCl), are well-documented inhibitors of IMPase. nih.govacs.orgnih.gov The proposed "inositol depletion hypothesis" suggests that lithium's therapeutic effects in conditions like bipolar disorder stem from its uncompetitive inhibition of IMPase. acs.org By blocking this final enzymatic step, lithium prevents the conversion of D-myo-Inositol-1-Phosphate to myo-inositol. ebi.ac.ukrsc.org This blockade leads to a significant and stable accumulation of D-myo-Inositol-1-Phosphate within the cell following GPCR stimulation. nih.gov
Because D-myo-Inositol-1-Phosphate is a stable downstream metabolite in the IP3 cascade, its accumulation in the presence of an IMPase inhibitor like lithium serves as a robust and easily measurable surrogate for the initial, transient production of IP3. nih.govresearchgate.net This principle has been leveraged to develop assays, such as the homogeneous time-resolved fluorescence (HTRF) based IP-One assay, for high-throughput screening of compounds that modulate Gq-coupled GPCR activity. nih.govresearchgate.netnih.gov
Table 1: Key Molecules in the GPCR-PLC Pathway and the Effect of IMPase Inhibition
| Molecule | Abbreviation | Role in Pathway | Effect of IMPase Inhibition on Concentration (Post-GPCR Activation) |
| Phosphatidylinositol 4,5-bisphosphate | PIP2 | Substrate for Phospholipase C; precursor to IP3 and DAG. acs.orgwikipedia.org | Decreased |
| D-myo-inositol 1,4,5-trisphosphate | IP3 | Second messenger; mobilizes intracellular calcium. marinbio.commdpi.com | Transient increase, followed by rapid metabolism |
| Diacylglycerol | DAG | Second messenger; activates Protein Kinase C. mdpi.comebi.ac.uk | Increased |
| D-myo-Inositol-1-Phosphate | IP1 | Metabolite of the IP3 cascade; substrate for IMPase. ebi.ac.uk | Significant and stable accumulation nih.gov |
| myo-Inositol | Product of IMPase action; required for PIP2 regeneration. wikipedia.org | Decreased (depletion) acs.orgebi.ac.uk | |
| Inositol Monophosphatase | IMPase | Enzyme that dephosphorylates IP1 to myo-inositol. wikipedia.org | N/A (Activity is inhibited) |
| Lithium Chloride | LiCl | Pharmacological inhibitor of IMPase. nih.gov | N/A (Inhibiting agent) |
Genetic and Molecular Regulation of D Myo Inositol 1 Phosphate Levels and Metabolism
Transcriptional and Post-Transcriptional Regulation of Key Enzymes
The expression of genes encoding MIPS and IMP is dynamically regulated in response to developmental cues and environmental stimuli, ensuring that the production of D-myo-Inositol-1-Phosphate aligns with the cell's metabolic needs. This regulation occurs at multiple levels, from the initiation of transcription to the stability of the resulting messenger RNA (mRNA).
The genes encoding MIPS and IMP exhibit distinct and often tissue-specific expression patterns across different organisms, reflecting the diverse roles of inositol (B14025) phosphates.
In the yeast Saccharomyces cerevisiae, the INO1 gene, which encodes MIPS, is a classic example of a highly regulated gene. Its transcription is tightly repressed in the presence of inositol, the end-product of the pathway. nih.govoup.com Conversely, when inositol is limited, the transcription of INO1 is robustly activated to enable de novo synthesis. oup.com
In the model plant Arabidopsis thaliana, there are three MIPS genes (AtMIPS1, AtMIPS2, and AtMIPS3). AtMIPS1 is the most widely expressed, found in most cell types and throughout various developmental stages, indicating its primary role in myo-inositol synthesis for general growth and development. frontiersin.org In contrast, the expression of AtMIPS2 and AtMIPS3 is more restricted, primarily to vascular tissues. frontiersin.org This differential expression suggests specialized functions for each isoform. For instance, high expression of AtMIPS has been observed in developing siliques, particularly in the endosperm cytosol. nih.gov
In mammals, IMPA1 is the primary gene encoding myo-inositol monophosphatase in the brain and is expressed ubiquitously in other tissues like the testis and thyroid. nih.govmicrobiologyresearch.org Its expression is crucial for dephosphorylating myo-inositol monophosphate to generate free myo-inositol. microbiologyresearch.org Another isoform, IMPA2, shows distinct spatial expression patterns. nih.gov
In the chickpea (Cicer arietinum), the CaIMP gene, encoding IMP, is expressed in all plant organs. Its transcript levels are notably enhanced in response to various environmental stresses, suggesting a key role for myo-inositol in stress adaptation. nih.govresearchgate.net
| Gene | Organism | Enzyme | Key Expression Patterns | Reference |
|---|---|---|---|---|
| INO1 | Saccharomyces cerevisiae | MIPS | Repressed by inositol, activated by inositol limitation. | nih.govoup.com |
| AtMIPS1 | Arabidopsis thaliana | MIPS | Expressed in most cell types and developmental stages. | frontiersin.org |
| AtMIPS2/3 | Arabidopsis thaliana | MIPS | Mainly restricted to vascular or related tissues. | frontiersin.org |
| IMPA1 | Homo sapiens | IMP | Predominant in the brain; ubiquitous expression in other tissues. | nih.govmicrobiologyresearch.org |
| CaIMP | Cicer arietinum | IMP | Expressed in all organs; expression enhanced by environmental stress. | nih.govresearchgate.net |
The expression of MIPS and IMP genes is governed by a sophisticated interplay of cis-regulatory elements within their promoter regions and trans-acting transcription factors.
In Saccharomyces cerevisiae, the regulation of the INO1 promoter is a well-studied paradigm of gene regulation. It contains an upstream activating sequence (UASINO) which is a binding site for a heterodimeric basic helix-loop-helix transcription factor complex, composed of Ino2p and Ino4p. oup.comnih.gov This complex acts as a positive regulator. The repression of INO1 in the presence of inositol is mediated by the Opi1p protein, a negative regulator that binds to Ino2p, preventing its interaction with the promoter. nih.gov Computer-aided sequence analysis has identified a highly conserved nine-basepair element (5'-ATGTGAAAT-3'), termed the 'nonamer' motif, in the promoters of several genes involved in phospholipid biosynthesis, including INO1. nih.gov
In plants, the promoters of MIPS genes contain various cis-elements that respond to hormones and stress signals. For example, analysis of the wheat TaMIPS promoter revealed elements related to ethylene (B1197577) (ET) and jasmonic acid (JA) signaling pathways. nih.gov In maize, WRKY and ethylene-responsive transcription factors have been identified as likely regulators of inositol phosphate (B84403) metabolism. nih.gov In Arabidopsis, promoter analysis of Major Intrinsic Protein (MIP) genes, which are involved in transport processes sometimes linked to inositol, showed enrichment for AP2/ERF and bZIP-related cis-regulatory elements, suggesting regulation by hormonal pathways like those of abscisic acid (ABA) and ethylene. researchgate.net
In mammals, the promoter region of the human IMPA1 gene contains consensus binding sequences for the transcription factor c-Myc, which has been shown to regulate IMPA1 transcription. researchgate.net
Genetic Manipulation and Functional Studies in Model Organisms
The critical role of D-myo-Inositol-1-Phosphate in cellular physiology has been extensively elucidated through the genetic manipulation of MIPS and IMP genes in various model organisms. Techniques such as gene knockouts, knockdowns, and overexpression have provided invaluable insights into the metabolic consequences of altered D-myo-Inositol-1-Phosphate levels.
Altering the expression levels of MIPS and IMP has profound effects on the metabolism of D-myo-Inositol-1-Phosphate and its downstream products.
Gene Knockouts and Knockdowns:
In Arabidopsis thaliana, loss-of-function mutants for MIPS1 (mips1) exhibit significantly lower levels of myo-inositol and its derivative, phosphatidylinositol (PtdIns). frontiersin.org These mutants display growth defects, curly leaves, and spontaneous lesion formation, highlighting the essential role of MIPS1 in plant development and cell death suppression. frontiersin.org Double mutants of mips1 and mips2 are embryo-lethal, indicating the critical and partially redundant functions of these genes. vedantu.com
In mice, knockout of the IMPA1 gene leads to a phenotype that mimics some of the neurochemical and behavioral effects of lithium treatment, supporting the inositol-depletion hypothesis for lithium's therapeutic action.
In the fungus Candida albicans, disruption of the INO1 gene renders the organism unable to synthesize inositol de novo, making it reliant on external sources for this essential metabolite. researchgate.net
Gene Overexpression:
Overexpression of MIPS1 in Arabidopsis resulted in a 4.5-fold increase in myo-inositol levels. Interestingly, this did not lead to a corresponding increase in PtdIns, suggesting that PtdIns levels are tightly regulated. frontiersin.org
Ectopic overexpression of MIPS genes in various plants has been shown to enhance tolerance to abiotic stresses such as cold, drought, and salt. nih.gov For example, overexpression of a wheat MIPS gene (TaMIPS) in rice led to an evoked ethylene response, linking inositol metabolism to hormone signaling pathways involved in stress tolerance. nih.gov
| Genetic Manipulation | Gene | Model Organism | Key Metabolic/Phenotypic Effects | Reference |
|---|---|---|---|---|
| Knockout | MIPS1 | Arabidopsis thaliana | Lower myo-inositol and PtdIns levels; growth defects; spontaneous cell death. | frontiersin.org |
| Double Knockout | mips1 mips2 | Arabidopsis thaliana | Embryo lethal. | vedantu.com |
| Overexpression | MIPS1 | Arabidopsis thaliana | 4.5-fold increase in myo-inositol; no significant change in PtdIns. | frontiersin.org |
| Overexpression | TaMIPS | Rice | Enhanced ethylene response; altered growth. | nih.gov |
| Knockout | IMPA1 | Mouse | Mimics lithium's effect on mitochondrial function and behavior. | |
| Knockout | INO1 | Candida albicans | Inability to synthesize inositol de novo. | researchgate.net |
The study of mutants with disruptions in genes beyond MIPS and IMP has further illuminated the intricate network governing inositol phosphate homeostasis.
In Arabidopsis, mutants lacking two diphosphoinositol pentakisphosphate kinases, vih1 and vih2, exhibit impaired growth and show constitutive phosphate starvation responses. These mutants accumulate higher levels of certain inositol pyrophosphates (InsP7) while InsP8 becomes undetectable, demonstrating the role of these kinases in the complex phosphorylation of the inositol ring. Similarly, double null mutants for Atvip1/Atvip2 show altered responses to phosphate starvation, with a downregulation of genes involved in lipid remodeling, suggesting a role for inositol pyrophosphates in phosphate sensing and homeostasis.
In yeast, mutations in regulatory genes such as ino2, ino4, and opi1 directly impact the expression of INO1 and consequently alter the cell's ability to synthesize D-myo-Inositol-1-Phosphate. nih.gov For example, a mutation in the negative regulator opi1 leads to the derepression of MIPS production. The study of such regulatory mutants has been fundamental to understanding the transcriptional circuitry controlling inositol biosynthesis.
Furthermore, analysis of mips1 mutants in Arabidopsis revealed a connection between inositol metabolism and sphingolipid synthesis. These mutants have elevated levels of ceramides, which are precursors for sphingolipids and are associated with programmed cell death. frontiersin.org This finding underscores the broad impact of D-myo-Inositol-1-Phosphate metabolism on other critical metabolic pathways.
Analytical Methodologies and Research Tools for D Myo Inositol 1 Phosphate Quantification and Characterization
Mass Spectrometry (MS)-Based Detection and Quantification
Mass spectrometry offers high sensitivity and specificity for the detection and quantification of inositol (B14025) phosphates, overcoming the limitations of methods that require radioactive labeling.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like inositol phosphates. The coupling of anion exchange HPLC with ESI-MS enables the simultaneous detection of the six forms of inositol phosphate (B84403) (InsP). nih.gov This method is rapid, with separation and detection achievable within 20 minutes, and sensitive, with a detection limit as low as 25 pmol for each InsP type. nih.gov
Capillary electrophoresis coupled with ESI-MS (CE-ESI-MS) provides a high-throughput and sensitive method for the absolute quantitation of inositol pyrophosphates from mammalian cell extracts. ucl.ac.ukucl.ac.uk This technique allows for the baseline separation of regioisomers and the sensitive profiling of all biologically relevant inositol pyrophosphate species. ucl.ac.ukucl.ac.uk Given the challenges in analyzing inositol pyrophosphates due to their high negative charge and potential for phosphate loss during ionization, CE-ESI-MS offers significant advantages in throughput, sensitivity, and isomer identification. ucl.ac.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the selective and sensitive quantification of inositol phosphates in complex biological matrices. A validated LC/MS/MS method for quantifying endogenous myo-inositol in rat brain tissue has been developed with a linear range of 0.100–100 μg/mL. acs.org The specificity of this method can be confirmed using accurate mass measurements and a chiral LC/MS/MS method to resolve myo-inositol from its epimers. acs.org The most sensitive and specific MS/MS transition for myo-inositol is often m/z 179 → 87. acs.org
Isotopic labeling combined with LC-MS/MS allows for the investigation of metabolic pathways and flux analysis. By feeding cells with stable isotope-labeled precursors like [13C6]-myo-inositol or [13C6]-D-glucose, the synthesis and turnover of inositol phosphates can be accurately monitored. repec.org This approach, termed Stable Isotope Labeled-CE-ESI-MS (SIL-CE-ESI-MS), enables matrix-independent quantitative assignment and has been instrumental in providing evidence for previously unknown inositol synthesis pathways in mammals. repec.org Differential isotope labeling by phosphate methylation is another strategy that improves the performance of UHPLC-ESI-MS/MS for isomer-selective analysis of inositol phosphates. researchgate.net This method involves methylating the phosphate groups to neutralize them, leading to better chromatographic separation. researchgate.net
Table 2: LC-MS/MS Parameters for Myo-Inositol Quantification
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | ucdavis.edunih.gov |
| Precursor Ion (m/z) | 179 | acs.org |
| Product Ion (m/z) | 87 | acs.org |
| Linear Range | 0.100–100 μg/mL | acs.org |
| Application | Quantification in brain tissue, almonds, infant formula | ucdavis.edunih.govacs.org |
Enzymatic Assays for D-myo-Inositol-1-Phosphate Measurement
Enzymatic assays provide a specific and often simpler alternative to chromatographic and mass spectrometric methods for the quantification of D-myo-Inositol-1-phosphate. A common approach is a colorimetric assay for the enzyme D-glucose 6-phosphate–1L-myoinositol 1-phosphate cyclase. nih.govportlandpress.com In this assay, the L-myo-inositol 1-phosphate produced by the enzyme is oxidized with periodic acid, which liberates inorganic phosphate that can then be quantified colorimetrically. nih.govportlandpress.com This method is rapid and convenient for measuring the activity of the cyclase enzyme. nih.gov
Another enzymatic assay for myo-inositol involves a UV-method for its specific measurement in various materials like animal feeds and foods. megazyme.com In the context of G protein-coupled receptor (GPCR) activation, D-myo-inositol 1-phosphate can be used as a surrogate for the transient second messenger D-myo-inositol 1,4,5-trisphosphate (IP3). researchgate.net The accumulation of D-myo-inositol 1-phosphate is facilitated by the use of lithium chloride (LiCl), which inhibits inositol monophosphatase. researchgate.net A homogeneous time-resolved fluorescence (HTRF) assay, known as the IP-One assay, has been developed to measure this accumulation and has been validated on various GPCR models. researchgate.net
Radiometric Labeling and Isotope Tracing Studies (e.g., with [3H]-inositol or [13C]-glucose)
Radiometric labeling and stable isotope tracing are powerful techniques for elucidating the metabolic pathways of inositol phosphates, including the formation and turnover of D-myo-Inositol-1-phosphate. These methods allow researchers to track the journey of specific atoms through complex biochemical reactions within cells and tissues.
Labeling with [3H]-myo-inositol
A traditional and foundational method for studying inositol phosphate metabolism involves labeling cells or tissues with tritiated myo-inositol ([3H]-myo-inositol). nih.gov Cells readily take up this radiolabeled precursor and incorporate it into their pool of inositol-containing phospholipids (B1166683), primarily phosphatidylinositol (PI). Upon stimulation of certain cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. The resulting [3H]-IP3 is then sequentially dephosphorylated by a series of phosphatases, leading to the formation of various inositol phosphates, including D-myo-Inositol-1-phosphate ([3H]-Ins(1)P). nih.gov
Researchers can terminate the cellular processes at different time points, extract the water-soluble inositol phosphates, and separate them using techniques like anion-exchange chromatography. researchgate.net The radioactivity in each fraction is then quantified by liquid scintillation counting, allowing for the measurement of the accumulation and degradation kinetics of each inositol phosphate isomer. nih.gov The use of lithium chloride (LiCl) is common in these experiments, as it inhibits inositol monophosphatases, causing [3H]-Ins(1)P to accumulate and making its detection more robust. nih.gov
Tracing with [13C]-glucose
A more modern approach that avoids radioactivity is stable isotope tracing using carbon-13 labeled glucose ([13C]-glucose). In this method, cells are cultured in a medium where standard glucose is replaced with [13C]-glucose. nih.gov Through the pentose phosphate pathway and subsequent metabolic steps, cells synthesize myo-inositol de novo, incorporating the heavy 13C atoms from glucose into the inositol ring. biorxiv.org
This in vivo labeling generates a pool of [13C]-labeled inositol and, subsequently, [13C]-inositol phosphates, including D-myo-Inositol-1-phosphate. nih.govnih.gov These labeled metabolites can be extracted and analyzed using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS). nih.govnih.gov This approach offers several advantages:
It allows for detailed structural characterization of the inositol phosphates. nih.gov
It enables flux analysis to determine the rate of synthesis and turnover through specific metabolic pathways.
When used as internal standards, the generated [13C]-labeled analogs can effectively correct for sample loss during preparation and matrix effects during analysis, leading to highly accurate quantification. nih.gov
The following table provides a comparative overview of these two tracing methodologies.
| Feature | [3H]-myo-inositol Labeling | [13C]-glucose Tracing |
| Isotope Type | Radioactive (Tritium) | Stable (Carbon-13) |
| Principle | Exogenous labeled precursor incorporation | De novo synthesis from a labeled primary metabolite |
| Detection Method | Liquid Scintillation Counting | Mass Spectrometry (MS), NMR Spectroscopy |
| Primary Use | Tracing metabolic fate and turnover | Quantitative metabolomics, flux analysis, structural elucidation |
| Advantages | High sensitivity, well-established protocols | Non-radioactive, provides detailed structural and quantitative data |
| Limitations | Use of radioactivity, limited structural information from counting | Lower sensitivity than radiolabeling, requires sophisticated equipment |
Development of Homogeneous Time-Resolved Fluorescence (HTRF) Assays for D-myo-Inositol-1-Phosphate (IP1) Accumulation
Traditional radiometric methods for quantifying inositol phosphates are often cumbersome and not well-suited for high-throughput screening (HTS) in drug discovery. nih.govbmglabtech.com To address this, a robust, non-radioactive method was developed: the Homogeneous Time-Resolved Fluorescence (HTRF) assay for the accumulation of D-myo-Inositol-1-phosphate (IP1). nih.gov This assay provides a reliable readout for the activity of Gq-coupled G protein-coupled receptors (GPCRs). nih.govrevvity.com
The activation of Gq-coupled GPCRs leads to the production of IP3, which has a very short half-life, making it difficult to measure directly. nih.govnews-medical.net IP3 is rapidly metabolized to IP2 and then to IP1. The HTRF assay leverages the fact that IP1 is a stable downstream metabolite in this cascade. bmglabtech.com By inhibiting the final enzyme in the pathway, inositol monophosphatase, with lithium chloride (LiCl), cellular IP1 is allowed to accumulate, serving as a stable and reliable surrogate for the initial, transient IP3 signal. nih.govresearchgate.net
The IP-One HTRF assay is a competitive immunoassay based on fluorescence resonance energy transfer (FRET). bio-protocol.org The principle involves three main components:
Europium (Eu3+) Cryptate-labeled anti-IP1 Monoclonal Antibody (Donor): A specific antibody that recognizes IP1 is labeled with a long-lifetime fluorescent donor. bmglabtech.comnih.gov
d2-labeled IP1 (Acceptor): A synthetic IP1 analog is labeled with a fluorescent acceptor dye (d2). bmglabtech.combio-protocol.org
Cellular IP1: The IP1 produced and accumulated within the cells after GPCR stimulation.
In the absence of cellular IP1, the d2-labeled IP1 binds to the antibody, bringing the donor (Europium cryptate) and acceptor (d2) into close proximity. Excitation of the donor results in FRET to the acceptor, producing a strong HTRF signal. When cellular IP1 is present, it competes with the d2-labeled IP1 for binding to the antibody. bio-protocol.org This competition displaces the d2-labeled IP1, disrupting the FRET process and leading to a decrease in the HTRF signal. The resulting signal is therefore inversely proportional to the concentration of D-myo-Inositol-1-phosphate in the cell lysate. nih.gov This technology is easily adaptable to high-throughput formats and provides a robust platform for screening compounds that modulate Gq-coupled GPCRs. revvity.com
The key parameters of the IP-One HTRF assay are summarized in the table below.
| Parameter | Description |
| Assay Principle | Competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). |
| Analyte | D-myo-Inositol-1-phosphate (IP1), accumulated in the presence of LiCl. nih.gov |
| Key Reagents | 1. Anti-IP1 antibody labeled with Eu3+ cryptate (Donor). bio-protocol.org2. IP1 analog labeled with d2 (Acceptor). bio-protocol.org |
| Signal Output | Time-resolved fluorescence signal is inversely proportional to the cellular IP1 concentration. nih.gov |
| Primary Application | Functional cell-based assay for Gq-coupled GPCRs in high-throughput screening. revvity.com |
| Advantages | Non-radioactive, stable end-point measurement, high-throughput compatible, can detect inverse agonists. news-medical.netbmglabtech.com |
D Myo Inositol 1 Phosphate in Diverse Biological Systems and Pathophysiological Research Contexts Mechanistic Basis
Studies in Prokaryotic Models (e.g., Hyperthermophilic Archaea)
In the realm of prokaryotes, particularly within hyperthermophilic archaea, D-myo-inositol-1-phosphate serves as a critical precursor in the synthesis of di-myo-inositol-1,1′-phosphate (DIP), a significant osmolyte that contributes to the organism's ability to thrive in high-temperature and high-salinity environments. asm.orgnih.gov The biosynthesis of DIP from myo-inositol and myo-inositol 1-phosphate (I-1-P) is a key adaptive mechanism. nih.gov This process involves the activation of I-1-P with Cytidine (B196190) Triphosphate (CTP) to form CDP-inositol, which then condenses with myo-inositol to generate DIP. asm.org The initial step in this pathway is the conversion of D-glucose-6-phosphate to myo-inositol, a process catalyzed by two key enzymes: L-myo-inositol-1-phosphate synthase and myo-inositol-1-phosphate phosphatase. nih.gov
The intracellular concentration of DIP has been observed to increase in response to elevated extracellular NaCl concentrations and supraoptimal growth temperatures in hyperthermophilic archaea such as Methanococcus igneus and Pyrococcus furiosus. asm.orgnih.gov This accumulation of DIP helps to maintain cellular osmotic balance and protect cellular components from heat stress. ifremer.fr The pathway leading to DIP synthesis has been elucidated through enzymatic assays and nuclear magnetic resonance (NMR) studies, confirming the role of L-myo-inositol-1-P as an essential intermediate. unl.pt In some species, such as Thermococcus barophilus, the inability to accumulate DIP under heat stress has been linked to a lack of expression of the enzyme responsible for the second step of its synthesis, highlighting the critical nature of this pathway for thermotolerance in other Thermococcales. ifremer.fr
Research in Eukaryotic Microorganisms (e.g., Yeast, Fungi)
In eukaryotic microorganisms like yeast and fungi, D-myo-inositol-1-phosphate is a central molecule in the de novo biosynthesis of myo-inositol. cyberleninka.ru The synthesis is a two-step process where D-glucose 6-phosphate is first converted to myo-inositol 1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS), encoded by the INO1 gene in yeast. asm.orgnih.gov Subsequently, myo-inositol 1-phosphate is dephosphorylated by inositol (B14025) monophosphatase (Inm1) to yield free myo-inositol. asm.org This pathway is highly conserved and essential for the viability of these organisms, as demonstrated by "inositol-less death" in mutants of Saccharomyces cerevisiae and Neurospora crassa that are unable to synthesize myo-inositol. cyberleninka.ru
Myo-inositol and its phosphorylated derivatives, originating from D-myo-inositol-1-phosphate, are fundamental for various cellular processes in fungi. asm.org They are precursors for phosphatidylinositol (PI) and its phosphorylated forms (phosphoinositides), which are critical components of cellular membranes and play vital roles in signal transduction, vesicle trafficking, and stress responses. asm.orgnih.gov Pathogenic fungi, such as Candida albicans, can either synthesize myo-inositol de novo or import it from the host environment, with both mechanisms being sufficient for growth and virulence. nih.gov The regulation of the inositol biosynthetic pathway is therefore of significant interest in understanding fungal pathogenesis.
Investigations in Plant Systems (e.g., Arabidopsis, Chickpea, Maize, Bryophytes, Pteridophytes)
D-myo-inositol-1-phosphate is at the heart of myo-inositol metabolism in plants, a pathway that is integral to development, stress response, and signal transduction. nih.gov The synthesis of myo-inositol from glucose-6-phosphate via myo-inositol-1-phosphate is catalyzed by myo-inositol-1-phosphate synthase (MIPS), a rate-limiting enzyme. cyberleninka.ru
The de novo synthesis of myo-inositol, initiated by the formation of D-myo-inositol-1-phosphate, is essential for normal plant development. nih.gov Studies on Arabidopsis thaliana have revealed that mutations in the MIPS1 gene lead to defects in embryogenesis, cotyledon venation patterning, and root development. nih.govnih.gov Specifically, loss-of-function mutants of MIPS1 exhibit impaired embryogenesis and altered cotyledon development. oup.com This is attributed to the crucial role of myo-inositol and its derivatives, such as phosphatidylinositols, in membrane biogenesis, vesicle trafficking, and the regulation of auxin transport, all of which are fundamental processes for proper organ formation. nih.govoup.com
In soybean, the expression of a specific MIPS isoform, GmMIPS-1, is vital during the early stages of seed development. oup.com Immunolocalization studies have shown that GmMIPS-1 is expressed in maternal tissues initially and then in the developing embryo, suggesting that the maternal supply of myo-inositol is crucial for early embryogenesis. oup.com Silencing of GmMIPS-1 results in aborted seeds, underscoring the indispensable role of this pathway in seed viability. oup.com Furthermore, myo-inositol is a precursor for phytic acid (inositol hexaphosphate), which is the primary storage form of phosphorus in seeds and is essential for seedling growth upon germination. lebanonturf.com
The synthesis of myo-inositol and its derivatives, originating from D-myo-inositol-1-phosphate, is a key component of the plant's response to abiotic stresses, particularly salinity. cyberleninka.ruoup.com Myo-inositol and its methylated derivatives, such as D-ononitol and D-pinitol, act as compatible solutes or osmoprotectants, helping to maintain osmotic balance and protect cellular structures from damage caused by high salt concentrations. cyberleninka.runih.gov
Under salt stress, the expression and activity of MIPS are often upregulated in the leaves of plants like the common ice plant (Mesembryanthemum crystallinum). nih.gov This leads to an increased production of myo-inositol, which can then be converted to D-pinitol, a potent osmoprotectant. nih.gov In transgenic Arabidopsis plants overexpressing a MIPS gene from the salt-tolerant plant Spartina alterniflora (SaINO1), enhanced salinity tolerance was observed at both the germination and developmental stages. cyberleninka.ru The accumulation of myo-inositol and its derivatives not only aids in osmotic adjustment but also functions in scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress. cyberleninka.rumdpi.com
Table 1: Research Findings on D-myo-Inositol-1-Phosphate in Plant Systems
| Plant Model | Research Focus | Key Findings |
|---|---|---|
| Arabidopsis thaliana | Development | MIPS1 is crucial for embryogenesis, cotyledon development, and root growth. nih.govnih.gov |
| Arabidopsis thaliana | Abiotic Stress | Inositol phosphatases are involved in altering IP and PI signaling pathways during stress responses. nih.gov |
| Soybean (Glycine max) | Seed Development | GmMIPS-1 expression is essential for early embryo development and seed viability. oup.com |
| Common Ice Plant (Mesembryanthemum crystallinum) | Salinity Tolerance | Exogenous myo-inositol enhances salt tolerance by increasing D-pinitol content and modulating ion transport. nih.gov |
| Chickpea (Cicer arietinum) | Gene Function | Duplication and functional divergence of MIPS genes have been identified. researchgate.net |
| Pteridophytes (Dryopteris filix-mas) | Enzyme Characterization | Myo-inositol-1-phosphate phosphatase activity has been detected and characterized. researchgate.net |
Studies in Animal Models (e.g., Drosophila, Mammalian Cells, Rat Brain)
In animal systems, D-myo-inositol-1-phosphate is a key intermediate in the biosynthesis of inositol, which is a precursor for a multitude of signaling molecules. nih.gov The synthesis of myo-inositol from glucose-6-phosphate is a conserved pathway, and its products are integral to cellular communication and function.
D-myo-inositol-1-phosphate is a central player in the phosphoinositide signaling pathway in mammalian cells. While not a primary second messenger itself, it is a metabolic product of inositol 1,4,5-trisphosphate (IP3), a key second messenger that mobilizes intracellular calcium. nih.gov The activation of G protein-coupled receptors (GPCRs) coupled to phospholipase C-beta (PLC-beta) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. researchgate.net
IP3 is rapidly metabolized through a cascade of phosphatases, ultimately leading to the formation of myo-inositol. nih.gov One of the final steps in this cascade is the dephosphorylation of D-myo-inositol-1-phosphate by inositol monophosphatase. nih.gov Lithium chloride (LiCl), a drug used in the treatment of bipolar disorder, is a known inhibitor of this enzyme. nih.gov Inhibition by lithium leads to the accumulation of D-myo-inositol-1-phosphate upon GPCR activation. nih.gov This accumulation can be used as a stable and reliable marker to monitor the activity of PLC-beta-coupled GPCRs, providing a valuable tool for drug discovery and the study of intracellular signaling. nih.govresearchgate.net The ability to measure D-myo-inositol-1-phosphate levels offers an advantage over measuring the transient signals of IP3 or intracellular calcium. nih.gov
Table 2: Role of D-myo-Inositol-1-Phosphate in Animal Models
| Animal Model/System | Research Context | Mechanistic Role of D-myo-Inositol-1-Phosphate |
|---|---|---|
| Mammalian Cells (e.g., CHO cells) | GPCR Signaling | Accumulates upon GPCR activation in the presence of LiCl, serving as a surrogate marker for IP3 and PLC-beta activity. nih.gov |
| Rat Testis | Inositol Biosynthesis | Identified as an intermediate in the de novo synthesis of myo-inositol from glucose-6-phosphate. nih.gov |
| Wistar Rat | Pharmacokinetics | Myo-inositol administered orally is metabolized over time, with serum concentrations influenced by both dietary intake and endogenous synthesis. mdpi.com |
| Porcine Parthenogenetic Embryos | Embryo Development | Myo-inositol improves developmental competence and reduces oxidative stress. frontiersin.org |
Exploration of D-myo-Inositol-1-Phosphate in Specific Organ Systems
Brain Function
D-myo-Inositol-1-phosphate holds a pivotal position in the intricate biochemical landscape of the brain, primarily serving as a key precursor in the phosphoinositide signaling pathway. This pathway is fundamental to numerous neuronal functions, including signal transduction, membrane trafficking, and the regulation of intracellular calcium levels. The synthesis of D-myo-inositol-1-phosphate is the first committed step in the de novo production of myo-inositol from glucose-6-phosphate, a process catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). nih.gov The brain is one of the few organs capable of synthesizing its own inositol, highlighting the critical importance of this pathway for neuronal homeostasis. nih.gov
The primary role of D-myo-inositol-1-phosphate in brain function is its conversion to myo-inositol, which is then utilized to generate a cascade of phosphorylated inositols, most notably phosphatidylinositol 4,5-bisphosphate (PIP2). The enzymatic cleavage of PIP2 by phospholipase C (PLC) yields two crucial second messengers: diacylglycerol (DAG) and D-myo-inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 is paramount in neuronal signaling as it binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. nih.gov This elevation in intracellular calcium is a central event in a multitude of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Given its position in this vital pathway, the metabolism of D-myo-inositol-1-phosphate is tightly regulated. Research has shown that perturbations in inositol metabolism are associated with various neurological and psychiatric conditions. For instance, studies using magnetic resonance spectroscopy (MRS) have revealed altered levels of myo-inositol in the brains of individuals with Alzheimer's disease and Down's syndrome. psychiatryonline.orgnih.gov Specifically, elevated concentrations of myo-inositol have been observed in the occipital and parietal regions of adults with Down's syndrome, a condition often associated with early-onset Alzheimer's disease. psychiatryonline.org While these studies primarily measure myo-inositol, it underscores the significance of the metabolic pathway in which D-myo-inositol-1-phosphate is a critical intermediate. The accumulation of D-myo-inositol-1-phosphate itself has been observed in the brains of rats treated with lithium, a common mood stabilizer, suggesting that the regulation of this compound is a key aspect of neuronal function and a potential target for therapeutic intervention. nih.gov
| Brain Region | Myo-Inositol Concentration in Healthy Adults (mmol/liter wet brain tissue) | Myo-Inositol Concentration in Adults with Down's Syndrome (mmol/liter wet brain tissue) |
|---|---|---|
| Occipital Region | 6.5 (SD=1.0) | Significantly higher (mean difference: 61%) |
| Parietal Region | 6.3 (SD=1.0) | Significantly higher (mean difference: 55%) |
Intestinal Epithelial Cells
In the gastrointestinal tract, D-myo-inositol-1-phosphate and its derivatives are integral to the maintenance of intestinal barrier function, regulation of immune responses, and modulation of cellular signaling in intestinal epithelial cells. The intestinal epithelium is a dynamic interface that is constantly exposed to a variety of stimuli, including nutrients, commensal bacteria, and pathogens. The phosphoinositide signaling pathway, which originates with D-myo-inositol-1-phosphate, plays a crucial role in orchestrating the cellular responses to these stimuli.
Research has demonstrated the importance of inositol phosphates in the host defense against enteric pathogens. For example, in response to Salmonella invasion, intestinal epithelial cells produce higher-order inositol phosphates, such as D-myo-inositol 1,4,5,6-tetrakisphosphate, which can modulate the phosphoinositide 3-kinase (PI3K) signaling pathway. nih.gov This modulation of a key signaling pathway is a critical component of the cellular response to infection. While this study focuses on a more complex inositol phosphate (B84403), it highlights the importance of the underlying metabolic pathway that is initiated by the synthesis of D-myo-inositol-1-phosphate.
Furthermore, myo-inositol, derived from D-myo-inositol-1-phosphate, has been shown to be crucial for maintaining the integrity of the intestinal epithelial barrier. In vitro studies using intestinal porcine epithelial cells (IPEC-J2) have demonstrated that myo-inositol can enhance barrier function, as indicated by an increase in transepithelial electrical resistance (TEER) and a reduction in paracellular permeability. nih.gov A robust intestinal barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Myo-inositol has also been implicated in the regulation of intestinal immune function and the inflammatory response. mdpi.com
The absorption of nutrients is another critical function of intestinal epithelial cells that can be influenced by inositol metabolism. Studies have shown that myo-inositol can inhibit intestinal glucose absorption. researchgate.net This suggests a role for inositol-derived molecules in the regulation of nutrient transport across the intestinal epithelium. The intestinal absorption of myo-inositol itself is a regulated process, mediated by specific transporters such as the sodium/myo-inositol cotransporter-2 (SMIT2). researchgate.net The availability of intracellular myo-inositol, and by extension its precursor D-myo-inositol-1-phosphate, is therefore crucial for the proper functioning of these regulatory mechanisms.
| Parameter | Effect of Myo-Inositol on Intestinal Epithelial Cells (in vitro) |
|---|---|
| Transepithelial Electrical Resistance (TEER) | Increased |
| Paracellular Permeability (FITC-dextran) | Reduced |
| Intestinal Glucose Absorption | Inhibited (IC50 = 28.23 ± 6.01 %) |
Pharmacological and Synthetic Modulation of D Myo Inositol 1 Phosphate Pathways for Research Purposes
Inhibitors of Inositol (B14025) Monophosphatases (IMPs) as Research Tools
Inhibitors of inositol monophosphatases (IMPs) are critical for studying the phosphatidylinositol (PI) signaling pathway. IMPs catalyze the final step in the de novo synthesis and recycling of myo-inositol by hydrolyzing inositol monophosphates. By blocking this step, inhibitors cause a depletion of free myo-inositol and an accumulation of inositol monophosphate, thereby disrupting the entire PI cycle. This disruption allows researchers to investigate the downstream consequences of impaired inositol signaling in various cellular and physiological contexts.
Lithium chloride (LiCl) is a well-established tool for perturbing the inositol recycling pathway in research settings. It acts as an uncompetitive inhibitor of inositol monophosphatase (IMPase). nih.gov This means that lithium binds to the enzyme-substrate complex, preventing the release of the final product, myo-inositol. This inhibition leads to a decrease in the cellular concentration of free inositol and a corresponding increase in the level of inositol-1-phosphate. nih.gov
This specific mode of action has made lithium an invaluable pharmacological agent for studying the consequences of a disrupted inositol signaling cascade. For instance, research has shown that by inhibiting IMPase, lithium can induce autophagy, a cellular recycling process, and facilitate the clearance of mutant proteins associated with neurodegenerative diseases. pnas.org Studies have also utilized lithium to investigate the role of inositol depletion in various biological processes, from the growth of rabbit blastocysts to inducing apoptosis in specific cell types like macrophages in atherosclerotic plaques. nih.govplos.org The ability of lithium to perturb inositol metabolism has been a cornerstone of the "inositol depletion hypothesis," which seeks to explain its therapeutic effects in bipolar disorder. nih.gov
Table 8.1: Effects of Lithium Chloride on Inositol Metabolism in Research Models
| Research Model | Key Finding | Reference |
|---|---|---|
| Rat Brain | Reduced myo-inositol levels after lithium injection. | nih.gov |
| Rabbit Blastocysts | Stimulated accumulation of radiolabelled inositol monophosphate. | plos.org |
| Macrophage Cell Line | Induced apoptosis in a concentration-dependent manner. | nih.gov |
While lithium is a powerful tool, it is not entirely specific and can affect other enzymes, such as glycogen (B147801) synthase kinase-3β (GSK-3β). pnas.org To overcome this limitation and allow for more precise mechanistic studies of IMPase function, more specific inhibitors have been developed and characterized. These compounds allow researchers to attribute observed effects more directly to the inhibition of IMPase.
One such specific inhibitor is L-690,330. pnas.org Research has demonstrated that, similar to lithium, L-690,330 can induce apoptosis in macrophages, providing stronger evidence that this effect is mediated specifically through IMPase inhibition. nih.govnih.gov The development of such targeted inhibitors, alongside techniques like gene silencing for IMPase, allows for a more rigorous dissection of the enzyme's role in cellular pathways, independent of the off-target effects of broader-acting compounds like lithium. nih.gov The search for novel IMPase inhibitors continues, exploring various chemical classes like bisphosphonates, terpenoids, and tropolone (B20159) analogues to find alternatives to lithium for both research and potential therapeutic applications. oup.com
Table 8.2: Comparison of IMPase Inhibitors Used in Research
| Inhibitor | Mechanism of Action | Key Research Application | Reference(s) |
|---|---|---|---|
| Lithium Chloride | Uncompetitive inhibitor of IMPase | Studying the inositol depletion hypothesis, inducing autophagy | nih.govpnas.org |
| L-690,330 | Specific IMPase inhibitor | Confirming that macrophage apoptosis is mediated by IMPase inhibition | pnas.orgnih.govnih.gov |
Strategies for Modulating Inositol-1-Phosphate Synthase (MIPS) Activity in Research
Myo-inositol-1-phosphate synthase (MIPS), also known as ISYNA1 in mammals, catalyzes the conversion of D-glucose-6-phosphate to D-myo-inositol-1-phosphate, which is the first and rate-limiting step in the de novo synthesis of myo-inositol. nih.govsemanticscholar.org Modulating the activity of MIPS is a key strategy for researchers to understand the importance of de novo inositol synthesis versus inositol uptake from the environment. nih.gov
Research in various organisms has employed different strategies to modulate MIPS activity. In the plant Arabidopsis thaliana, characterization of mutants with non-functional MIPS genes (e.g., mips1) has revealed the critical role of de novo synthesis in growth, development, and the suppression of cell death. nih.govresearchgate.net These genetic studies showed that a loss of MIPS1 function leads to lower levels of myo-inositol and its derivatives, affecting processes like ascorbic acid synthesis and ceramide levels. nih.gov
In yeast, MIPS activity is known to be regulated by post-translational modifications, specifically phosphorylation. researchgate.net Studies have identified specific phosphorylation sites on the yeast MIPS that regulate its enzymatic activity. researchgate.net Furthermore, the GSK3 homolog Mck1 has been identified as a positive regulator of MIPS in yeast. plos.orgsemanticscholar.org Deletion of the MCK1 gene leads to a significant decrease in MIPS activity. plos.org
Pharmacological modulation is another approach. The mood-stabilizing drug valproate has been shown to inhibit MIPS, providing a chemical tool to study the effects of reduced de novo inositol synthesis. nih.govsemanticscholar.org This inhibition is dependent on the Mck1 protein in yeast, suggesting a regulatory pathway that can be targeted for research purposes. semanticscholar.org
Chiral Synthesis Approaches for D-myo-Inositol-1-Phosphate for Research Reagents
The precise stereochemistry of inositol phosphates is crucial for their biological activity. Therefore, the ability to synthesize specific enantiomers, such as D-myo-inositol-1-phosphate, is essential for creating research reagents to probe receptor binding and signaling pathways. Several chiral synthesis strategies have been developed to produce this specific compound.
One common approach involves starting with a naturally occurring chiral precursor. For example, L-quebrachitol, an optically active cyclitol, can be stereoselectively converted into D-myo-inositol derivatives and ultimately to D-myo-inositol-1-phosphate. oup.com This method uses a series of protection, oxidation-reduction, and selective cleavage steps to achieve the desired stereochemistry.
Another powerful strategy is the desymmetrization of a meso (achiral) starting material using a chiral catalyst. Research has shown that peptide-based catalysts can be used for the enantioselective phosphorylation of a protected myo-inositol derivative. acs.orgacs.org By screening a library of peptides, catalysts have been identified that can selectively phosphorylate one of the enantiotopic hydroxyl groups, leading to the synthesis of D-myo-inositol-1-phosphate with high enantiomeric excess. acs.org This catalytic asymmetric approach offers an efficient and concise route to the desired natural product. acs.org
Resolution of racemic mixtures is also a viable method. Racemic intermediates in the synthetic pathway can be separated using chiral auxiliaries, such as (S)-(+)-O-acetylmandelic acid, to isolate the desired enantiomer, which is then carried forward to the final product. nih.gov These synthetic approaches provide researchers with access to optically pure D-myo-inositol-1-phosphate, an indispensable tool for the detailed investigation of the phosphoinositide signaling system. nih.govnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying D-myo-Inositol-1-phosphate (sodium salt) in biological samples?
- Methodology :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for its high sensitivity and specificity. For example, in almond samples, InsP1–6 levels were quantified using LC-MS/MS with methanol–water (5:95 v/v) as the mobile phase, combined with adenosine 5′-monophosphate (AMP) as an internal standard .
- Anion-Exchange Chromatography is another validated method, particularly effective for separating inositol phosphates based on their phosphorylation states. This technique was applied to study InsP6 hydrolysis products in almonds, enabling differentiation between enzymatic degradation and passive diffusion mechanisms .
- Key Considerations :
- Calibrate using reference standards (e.g., InsP1–InsP6 ammonium or sodium salts) to ensure accuracy.
- Optimize extraction protocols to minimize degradation, such as using cold methanol-water mixtures to stabilize labile inositol phosphates .
Q. How is D-myo-Inositol-1-phosphate synthesized for laboratory use?
- Methodology :
- Enzymatic Desymmetrization : Lipase-catalyzed reactions can produce enantiomerically pure D-myo-Inositol-1-phosphate. For instance, a lipase-mediated esterification achieved a 58% isolated yield of the bis(cyclohexylammonium) salt under room-temperature conditions .
- Catalytic Asymmetric Phosphorylation : A minimal kinase mimic approach was developed for total synthesis, enabling concise production of D-myo-Inositol-1-phosphate with high enantiomeric excess .
- Key Considerations :
- Monitor reaction progress using NMR or HPLC to confirm purity and stereochemical integrity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in InsP1–6 quantification data across studies?
- Methodological Challenges :
- Discrepancies often arise from differences in extraction efficiency, chromatographic separation, or detection limits. For example, passive diffusion of InsP6 in almonds reduced its concentration without increasing InsP1–5 levels, whereas enzymatic degradation would elevate InsP1–3 .
- Resolution Strategies :
- Use orthogonal methods (e.g., LC-MS/MS paired with anion-exchange chromatography) to cross-validate results .
- Include isotope-labeled internal standards (e.g., D-[14C(U)]-Inositol-1-phosphate) to correct for matrix effects .
Q. How does D-myo-Inositol-1-phosphate interact with cellular signaling pathways under stress conditions?
- Mechanistic Insights :
- In transgenic sweet potato, overexpression of the IbMIPS1 gene (encoding myo-inositol-1-phosphate synthase) increased InsP1 levels, which upregulated phosphatidylinositol (PI) and ABA signaling pathways. This enhanced stress tolerance by modulating Ca²⁺ flux, ROS scavenging, and osmotic adjustment .
- Experimental Design :
- Combine transcriptomics and metabolomics to track pathway activation. For example, RNA-seq revealed upregulation of IbMIPS1-dependent genes involved in inositol biosynthesis and stress responses .
- Quantify secondary messengers (e.g., IP3, PA) via ELISA or fluorometric assays to link InsP1 levels to downstream signaling .
Q. What are the implications of reduced D-myo-Inositol-1-phosphate levels in neurodegenerative disease models?
- Key Findings :
- In Borna disease virus (BDV)-infected brains, decreased InsP1 levels correlated with elevated myo-inositol, suggesting heightened consumption during glial activation. This mirrors Alzheimer’s disease pathology, where myo-inositol accumulation is linked to neuroinflammation .
- Methodological Approaches :
- Use ¹H-NMR or LC-MS to profile inositol phosphate metabolites in brain tissues.
- Pair with immunohistochemistry to assess glial activation markers (e.g., GFAP for astrocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
